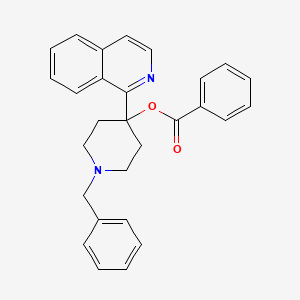
tert-Butyl 4-(4-bromobenzyl)-3-oxopiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-bromobenzyl)-3-oxopiperazine-1-carboxylate is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a piperazine ring substituted with a bromophenyl group and a tert-butyl ester group. It is often used in the synthesis of various pharmaceuticals and as a building block in organic chemistry.
Preparation Methods
The synthesis of tert-Butyl 4-(4-bromobenzyl)-3-oxopiperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl chloride and piperazine.
Reaction Conditions: The 4-bromobenzyl chloride is reacted with piperazine in the presence of a base such as triethylamine to form the intermediate 4-[(4-bromophenyl)methyl]piperazine.
Esterification: The intermediate is then esterified with tert-butyl chloroformate in the presence of a base like sodium bicarbonate to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(4-bromobenzyl)-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the carbonyl group to alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and hydrochloric acid or sodium hydroxide for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(4-bromobenzyl)-3-oxopiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, including anticancer and antimicrobial agents.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-bromobenzyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can bind to active sites of enzymes or receptors, inhibiting their activity. The piperazine ring provides structural stability and enhances binding affinity. The compound may also interfere with cellular pathways by modulating signal transduction and gene expression.
Comparison with Similar Compounds
tert-Butyl 4-(4-bromobenzyl)-3-oxopiperazine-1-carboxylate can be compared with similar compounds such as:
4-[(4-Bromophenyl)sulfonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester: This compound has a similar structure but contains a sulfonyl group instead of a carbonyl group, which may alter its reactivity and biological activity.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound features a thiazole ring and is known for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1301198-47-9 |
|---|---|
Molecular Formula |
C16H21BrN2O3 |
Molecular Weight |
369.25 g/mol |
IUPAC Name |
tert-butyl 4-[(4-bromophenyl)methyl]-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-9-8-18(14(20)11-19)10-12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3 |
InChI Key |
WNBCIOSNNQUWDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Methylidenebicyclo[2.2.2]oct-2-ene](/img/structure/B8326281.png)
![1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B8326295.png)



![3-Carbomethoxy-4-[(chloroacetyl)amino]thiophene](/img/structure/B8326330.png)
